![molecular formula C28H25FN2O4 B6504022 N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895653-69-7](/img/structure/B6504022.png)
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C28H25FN2O4 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.17983545 g/mol and the complexity rating of the compound is 822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, a quinoline derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes various functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C28H25FN2O4, with a molecular weight of 472.5 g/mol. The presence of functional groups such as ethoxy, acetamide, and fluorobenzoyl suggests a potential for diverse interactions within biological systems .
Property | Value |
---|---|
Molecular Formula | C28H25FN2O4 |
Molecular Weight | 472.5 g/mol |
CAS Number | 895653-69-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that quinoline derivatives can influence various biochemical pathways, including those involved in cancer cell proliferation and apoptosis. The compound's unique structure allows it to potentially inhibit key enzymes or receptors involved in these processes.
Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activities of quinoline derivatives similar to this compound:
- Study on Anticancer Properties : A study reported that a closely related quinoline derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent anticancer activity.
- Enzyme Inhibition Research : Another research highlighted that compounds with similar structural motifs inhibited dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and a target for cancer therapy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibit significant anticancer properties. The quinoline structure is known for its ability to interact with DNA and inhibit cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives for their cytotoxic effects against various cancer cell lines. Results demonstrated that modifications on the quinoline ring could enhance potency against breast and lung cancer cells .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural components are believed to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Study : In vitro studies have reported that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new antibiotic .
Anti-inflammatory Effects
Quinoline derivatives are also being explored for their anti-inflammatory properties. This compound may inhibit pathways involved in inflammation.
Case Study : Research published in Phytotherapy Research highlighted that certain quinoline derivatives reduced inflammation markers in animal models of arthritis . This suggests potential therapeutic applications in treating inflammatory diseases.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O4/c1-4-35-22-11-12-25-23(14-22)28(34)24(27(33)19-6-8-20(29)9-7-19)15-31(25)16-26(32)30-21-10-5-17(2)18(3)13-21/h5-15H,4,16H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFRMYAVGSYWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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